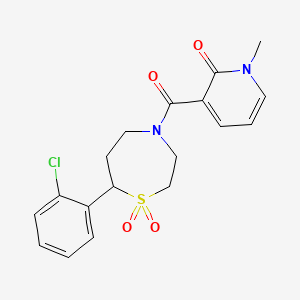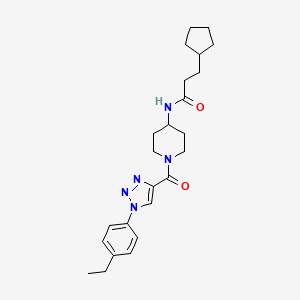
3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical development. The unique structure of this compound includes a cyclopentyl ring, a triazole group, and a piperidine ring, making it a subject of interest for researchers exploring new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentyl Addition: The initial step involves the synthesis of a cyclopentyl derivative, prepared via a Grignard reaction with cyclopentyl bromide and magnesium, followed by appropriate quenching.
Triazole Formation: The triazole moiety is synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, which often occurs under copper(I) catalysis.
Coupling Reactions: The piperidine ring is introduced through nucleophilic substitution reactions, typically involving piperidine and an appropriate alkyl halide.
Amide Bond Formation: The final coupling involves the formation of the amide bond between the synthesized cyclopentyl derivative and the triazole-piperidine moiety under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods: Industrial-scale production of this compound would involve optimizations to enhance yield and purity, focusing on scalable and cost-effective reaction conditions. Large-scale reactions often utilize continuous flow chemistry, automated synthesis platforms, and high-throughput screening for optimization.
化学反应分析
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, resulting in the formation of N-oxides.
Reduction: Hydrogenation can be applied to reduce unsaturated bonds within the compound, often utilizing palladium on carbon catalysts.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible at various positions within the compound's structure, depending on the desired modification.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperbenzoic acid) are common for oxidation.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like ammonia or other amines for nucleophilic substitutions and electrophiles like alkyl halides.
Major Products Formed: The primary products depend on the specific reactions undertaken, such as N-oxides from oxidation, reduced derivatives from hydrogenation, and various substituted products from electrophilic or nucleophilic substitutions.
科学研究应用
Chemistry: It’s explored for its versatile reactivity and stability, serving as a building block in synthesis and complex molecule construction.
Biology: The compound's unique structure makes it a candidate for studying biological activity and interaction with biomolecules.
Medicine: It shows potential as a pharmacological agent in drug development, particularly in targeting specific molecular pathways related to diseases.
Industry: Its applications extend to materials science and possibly as a precursor in the synthesis of polymers or other functional materials.
作用机制
Comparison:
Compared to simple triazole or piperidine derivatives, this compound offers enhanced specificity and binding affinity due to its complex structure.
Cyclopentyl groups are known to increase hydrophobic interactions, distinguishing it from other cyclic derivatives.
相似化合物的比较
3-(cyclopentylmethyl)-1H-1,2,4-triazole-5-carboxamide.
N-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine.
4-ethyl-N-(1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide.
This article offers a comprehensive view of the compound 3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide, providing insights into its synthesis, reactivity, and applications across various scientific domains.
属性
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-2-18-7-10-21(11-8-18)29-17-22(26-27-29)24(31)28-15-13-20(14-16-28)25-23(30)12-9-19-5-3-4-6-19/h7-8,10-11,17,19-20H,2-6,9,12-16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNBUXPHXJGDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)
![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)
![3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947200.png)
![1-(3-Chlorophenyl)-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea](/img/structure/B2947201.png)
![1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2947203.png)
![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)
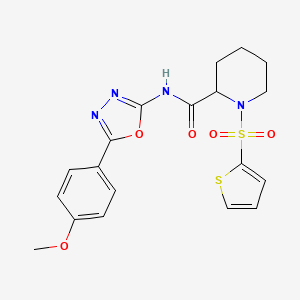
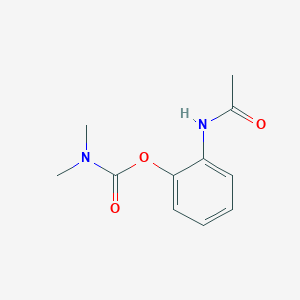
![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)
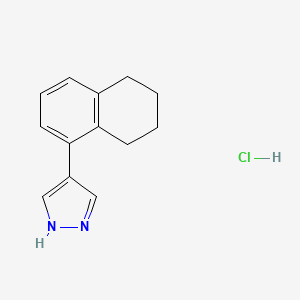
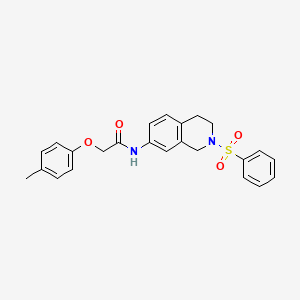
![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)
